Bromochloromethyl acetate
Description
Significance of Alpha-Halo Esters in Organic Synthesis and Chemical Biology Research
Alpha-halo esters, a class of organic compounds characterized by a halogen atom (typically chlorine or bromine) attached to the carbon adjacent to the ester group, are pivotal intermediates in the field of organic synthesis. wikipedia.org Their utility stems from their nature as potent alkylating agents, where the alpha-halide is readily substituted, allowing for the construction of more complex molecular architectures. wikipedia.org This reactivity makes them versatile building blocks for a multitude of chemical transformations.
The significance of α-halo esters is highlighted by their application in several named reactions. For instance, the Reformatsky reaction utilizes α-halo esters in the presence of zinc to react with aldehydes or ketones, forming β-hydroxy esters. numberanalytics.com This reaction is a cornerstone for creating complex molecules, including pharmaceuticals and natural products. numberanalytics.com Another key transformation is the Darzens reaction, where an α-haloester reacts with a carbonyl compound in the presence of a base to yield α,β-epoxy esters, also known as glycidic esters. wikipedia.org
Furthermore, α-halo esters are precursors for synthesizing other valuable compounds. They can be reduced to form α-halo alcohols, which can then be converted into epoxides. wikipedia.org Their role extends to the synthesis of amino acids through nucleophilic substitution with ammonia. wikipedia.org Recent research continues to expand their utility, with developments in areas like the olefination of aldehydes using α-halo redox-active esters and the stereospecific synthesis of α-haloalkyl esters from enol ester epoxides. rsc.orgrsc.orgrsc.orgresearchgate.net The ability to use these compounds to forge new carbon-carbon and carbon-heteroatom bonds underscores their importance in modern organic and medicinal chemistry. researchgate.net
Table 1: Key Reactions Involving Alpha-Halo Esters
| Reaction Name | Reactants | Product | Significance |
|---|---|---|---|
| Reformatsky Reaction | α-halo ester, aldehyde/ketone, zinc | β-hydroxy ester | Formation of complex molecules, natural products, and pharmaceuticals. numberanalytics.com |
| Darzens Reaction | α-halo ester, aldehyde/ketone, base | α,β-epoxy ester (glycidic ester) | Synthesis of epoxy compounds. wikipedia.org |
| Amino Acid Synthesis | α-bromo carboxylic acid, ammonia | Amino acid | A method for producing fundamental biological molecules. wikipedia.org |
| Decarboxylative Carbonyl Olefination | α-halo carboxylic N-hydroxyphthalimide (NHPI) ester, aldehyde | Olefin | A modern, single-step method for olefin synthesis under mild conditions. rsc.orgrsc.org |
Overview of Disinfection By-Products (DBPs) Research Context
Disinfection of drinking water is a critical public health measure that primarily uses chlorine to eliminate microbial contaminants. inchem.org A significant consequence of this process is the formation of disinfection by-products (DBPs), which arise from the reaction of disinfectants like chlorine with natural organic matter present in the source water. nih.gov While regulations have been in place for some well-known DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) for decades, research has identified hundreds of other DBPs. gnest.orgnih.govsemanticscholar.org Many of these are unregulated and their potential health effects are not fully understood. semanticscholar.orgepa.gov
Bromochloromethyl acetate (B1210297) has been identified as one of these emerging, unregulated DBPs. gnest.orgnih.govtaumataarowai.govt.nzscispace.com Its formation is linked to water treatment processes, including chlorination. nih.govtaumataarowai.govt.nz The characteristics of the source water, such as the concentration of total organic carbon and bromide, significantly influence the types and concentrations of DBPs formed. nih.govawa.asn.au For instance, higher bromide levels in water can lead to the formation of more brominated DBPs. awa.asn.au
The scientific community is increasingly focused on these "emerging" DBPs because some have shown higher toxicity in laboratory tests than the currently regulated ones. gnest.org This has spurred a "roadmap for research" to better understand the occurrence, genotoxicity, and carcinogenicity of both regulated and emerging DBPs. awa.asn.au The context of DBP research is thus a dynamic field, driven by the need to balance the microbial safety of drinking water with the potential chemical risks posed by these by-products.
Table 2: Selected Classes of Disinfection By-Products (DBPs)
| DBP Class | Examples | Formation Context |
|---|---|---|
| Trihalomethanes (THMs) | Chloroform, Bromoform, Bromodichloromethane, Dibromochloromethane | Regulated DBPs formed during chlorination. gnest.org |
| Haloacetic Acids (HAAs) | Monochloroacetic acid, Dichloroacetic acid, Trichloroacetic acid | Regulated DBPs formed during chlorination. gnest.orgsemanticscholar.org |
| Haloacetonitriles (HANs) | Dichloroacetonitrile | Non-volatile, mutagenic DBPs. nih.govscispace.com |
| Halonitromethanes | Chloropicrin, Bromonitromethanes | Emerging DBPs; formation can be increased by pre-ozonation. gnest.org |
| Acetate of Haloalcohols | Bromochloromethyl acetate | An emerging, unregulated class of DBPs. semanticscholar.org |
| Iodo-Acids | Iodoacetic acid | A toxicologically significant class of DBPs identified in chloraminated water. gnest.org |
Current Research Gaps and Future Directions for this compound Investigations
Despite its identification as a DBP, there is a significant lack of specific research on this compound. semanticscholar.orgresearchgate.net The current body of knowledge has largely been limited to its listing in broader studies of emerging DBPs, with little to no in-depth analysis of its specific properties or behavior. gnest.orgnih.govtaumataarowai.govt.nz
A primary research gap is the absence of quantitative occurrence data. While it has been detected, comprehensive studies to measure its concentration across different water sources and treatment systems are needed. epa.gov The factors influencing its formation, stability within distribution systems, and potential for transformation into other compounds remain largely unexplored. researchgate.net
Furthermore, the toxicological profile of this compound is poorly understood. Although one study predicted it as a potential carcinogen based on structure-activity relationships, this has not been substantiated by experimental toxicological data. epa.govepa.gov There is a critical need for genotoxicity and cytotoxicity studies to assess the potential health risks associated with its presence in drinking water. gnest.org
Future research should prioritize the following areas:
Development of Analytical Methods: Robust and sensitive analytical standards and methods are required for the accurate quantification of this compound in water samples. amazonaws.com
Occurrence and Formation Studies: Nationwide or regional surveys are needed to determine the prevalence and concentration of this compound in drinking water. epa.gov These studies should investigate the impact of different treatment processes (e.g., chlorination, chloramination, ozonation) and source water characteristics on its formation. nih.govamazonaws.com
Toxicological Evaluation: In-depth toxicological studies, including in vitro and in vivo assays, are essential to characterize its potential health effects and establish a scientific basis for risk assessment. gnest.org
Fate and Transport Analysis: Research into the stability and degradation of this compound within water distribution systems would provide a more complete picture of human exposure.
Addressing these research gaps is crucial for determining whether this compound poses a significant risk to public health and whether it should be considered for future regulatory action. semanticscholar.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-chloroacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO/c3-2(4)1-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDYZULTRRRRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | BROMOCHLOROACETALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98136-99-3 | |
| Record name | BROMOCHLOROACETALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromochloroacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98136-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldehyde, bromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098136993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Reaction Mechanisms and Kinetics in Bromochloromethyl Acetate Chemistry
Detailed Mechanistic Studies of Chemical Transformations
Mechanistic studies on halogenated acetates reveal complex interactions of electronic and steric effects that govern their chemical behavior. While specific research on bromochloromethyl acetate (B1210297) is limited, its reaction mechanisms can be inferred from studies of related α-haloesters and general principles of organic chemistry.
The reactions of bromochloromethyl acetate are typically characterized by nucleophilic substitution, where a nucleophile attacks the electron-deficient carbon atom. The presence of electronegative bromine and chlorine atoms on the α-carbon (the carbon adjacent to the carbonyl group) significantly influences the reaction mechanism. These halogen atoms withdraw electron density from the carbon atom, making it more electrophilic and susceptible to nucleophilic attack.
One of the primary reactions is nucleophilic substitution, which can proceed via an SN2 mechanism. In this process, a nucleophile directly attacks the α-carbon, leading to the displacement of one of the halogen atoms (bromide is a better leaving group than chloride). The electron-pushing mechanism involves the formation of a new bond between the nucleophile and the carbon, simultaneously with the breaking of the carbon-halogen bond. libretexts.orglibretexts.org
For example, in a reaction with a nucleophile (Nu:⁻):
The nucleophile's lone pair of electrons attacks the electrophilic carbon of the bromochloromethyl group.
Concurrently, the C-Br bond breaks, and the electron pair moves onto the bromine atom, forming a bromide ion (Br⁻).
This is a concerted, single-step process that results in an inversion of stereochemical configuration if the carbon were chiral. libretexts.org
The reaction rate is dependent on the concentration of both the this compound and the nucleophile.
Nonetheless, the carbonyl group is central to another key reaction: hydrolysis. In nucleophilic acyl substitution reactions, a nucleophile attacks the carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. youtube.com The stability of this intermediate and the subsequent reaction pathway are influenced by the nature of the leaving group. In the case of ester hydrolysis, the -OCH(Br)Cl group would be a poor leaving group. Instead, the typical hydrolysis mechanism involves the departure of the acetate portion.
The general mechanism for base-catalyzed hydrolysis is as follows:
A nucleophile (e.g., hydroxide (B78521) ion, OH⁻) attacks the electrophilic carbonyl carbon.
The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxy (B1213986) group as a leaving group.
The presence of electron-withdrawing halogens on the methyl group can influence the electrophilicity of the carbonyl carbon through inductive effects, potentially increasing its reactivity toward nucleophiles.
The choice of solvent can significantly dictate the preferred reaction pathway for halogenated compounds. The polarity of the solvent is a key factor in stabilizing reactants, transition states, and products.
Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and can solvate both cations and anions effectively. In the case of this compound, a polar protic solvent could favor an SN1-type mechanism by stabilizing the potential carbocation intermediate and the leaving halide anion. However, due to the destabilizing inductive effect of the second halogen and the adjacent carbonyl group, a primary carbocation is highly unlikely to form. Therefore, SN2 reactions are more probable, although they might be slowed down by the solvation of the nucleophile.
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents possess dipoles but lack acidic protons. They are effective at solvating cations but not anions. This leaves the nucleophile "bare" and more reactive. Consequently, SN2 reactions are significantly accelerated in polar aprotic solvents. Studies on the reaction of ethyl bromoacetate (B1195939) with carboxylate ions in an acetone-water mixture demonstrate the utility of such solvent systems in facilitating bimolecular nucleophilic substitution. ias.ac.in
Nonpolar Solvents (e.g., hexane, benzene): In these solvents, charged species (ions and polar transition states) are destabilized, which generally disfavors both SN1 and SN2 reactions involving charged nucleophiles.
Therefore, for a reaction like the substitution of bromide on this compound by an anionic nucleophile, a polar aprotic solvent would likely provide the fastest reaction rate.
Kinetic Analysis of Reaction Rates and Pathways
Kinetic studies provide quantitative data on how fast reactions proceed and how reaction rates are affected by factors such as concentration, temperature, and the chemical environment.
The hydrolysis of haloalkanes is a key degradation pathway, and its rate is dependent on the nature of the halogen, with the C-Br bond being weaker and more easily broken than the C-Cl bond. youtube.comyoutube.com The table below presents rate constants for reactions of compounds structurally related to this compound to provide a comparative context for its potential reactivity.
| Reactant | Reaction Partner | Rate Constant (k) | Temperature (K) | Solvent/Phase | Reference |
|---|---|---|---|---|---|
| Ethyl Acetate | Cl atom | 1.76 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | Gas | researchgate.net |
| n-Propyl Acetate | Cl atom | 7.19 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | Gas | researchgate.net |
| Ethyl Bromoacetate | Acetate Ion (CH₃COO⁻) | 1.53 x 10⁻³ L mol⁻¹ s⁻¹ | 303 | 90% Acetone/10% Water | ias.ac.in |
| Ethyl Bromoacetate | Chloroacetate Ion (ClCH₂COO⁻) | 0.24 x 10⁻³ L mol⁻¹ s⁻¹ | 303 | 90% Acetone/10% Water | ias.ac.in |
| p-Nitrophenyl Trifluoroacetate | Hydrolysis | ~5.0 x 10⁻² s⁻¹ | 298 | Water | mdpi.com |
This table is for illustrative purposes, showing reaction rates of similar compounds due to the lack of specific data for this compound.
Autocatalysis is a phenomenon where a reaction product also acts as a catalyst for that same reaction. boku.ac.at The hydrolysis of esters, including this compound, is a classic example of a reaction that can undergo autocatalysis.
The hydrolysis of this compound yields acetic acid and bromochloromethanol (which would likely decompose further):
CH₃COOCH(Br)Cl + H₂O → CH₃COOH + HOCH(Br)Cl
The acetic acid (CH₃COOH) produced can then catalyze the hydrolysis of the remaining ester molecules. In an acidic environment, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. This catalytic cycle leads to an acceleration of the reaction rate as the concentration of the acetic acid product increases. boku.ac.at The kinetic profile of such a reaction often shows a sigmoidal curve, with an initial slow rate followed by a rapid increase as the catalytic product accumulates. boku.ac.at
Temperature and Pressure Effects on Reaction Kinetics
The kinetics of chemical reactions involving this compound are significantly influenced by temperature and pressure. These parameters alter the rate at which reactions proceed by affecting the energy of the reacting molecules and the frequency of their collisions.
Temperature Effects
The effect of temperature on the reaction rate of this compound can be primarily understood through the lens of the Arrhenius equation, which demonstrates that the rate constant of a reaction increases with temperature. This is due to an increase in the kinetic energy of molecules, leading to a higher frequency of collisions and a greater proportion of those collisions having sufficient energy to overcome the activation energy barrier.
The hydrolysis of esters, a key reaction for compounds like this compound, also shows a strong positive correlation with temperature. For example, the rate constant for the hydrolysis of methyl acetate has been shown to increase with temperature. scribd.com It is reasonable to infer that the hydrolysis of this compound would exhibit similar behavior, with higher temperatures accelerating the cleavage of the ester bond.
The following table illustrates the effect of temperature on the rate constants for the solvolysis of a related brominated compound, tert-butyl bromide, in different alcohol solvents. This data serves as an analogy for the expected influence of temperature on reactions of this compound.
Table 1: Effect of Temperature on the Rate Constants (k) for the Solvolysis of tert-Butyl Bromide in Various Alcohols
| Solvent | Temperature (°C) | Rate Constant, k (10⁻⁵ s⁻¹) |
|---|---|---|
| Propan-1-ol | 25 | 1.58 |
| 35 | 5.62 | |
| 45 | 18.6 | |
| Butan-1-ol | 25 | 1.12 |
| 35 | 4.17 | |
| 45 | 14.1 | |
| Ethane-1,2-diol | 60 | 2.04 |
| 70 | 6.31 | |
| 80 | 18.6 |
Pressure Effects
The influence of pressure on the kinetics of reactions in the condensed phase, such as those typically involving this compound, is generally less pronounced than the effect of temperature. However, for reactions that involve a change in volume during the formation of the transition state, pressure can have a measurable impact on the reaction rate.
For reactions in the gas phase, increasing the pressure leads to a higher concentration of reactants, which in turn increases the collision frequency and therefore the reaction rate. libretexts.orgtutorchase.comchemguide.co.uk While this compound is a liquid at standard conditions, its reactions could be carried out in the gas phase at elevated temperatures.
In liquid-phase reactions, the effect of pressure is described by the activation volume (ΔV‡). A negative activation volume, indicating that the transition state has a smaller volume than the reactants, means that the reaction rate will increase with pressure. Conversely, a positive activation volume signifies that the rate will decrease with increasing pressure. The hydrolysis of esters, for example, typically has a negative activation volume, suggesting that higher pressures would accelerate this reaction for this compound. researchgate.net
Research on the alkaline hydrolysis of various esters has shown that the logarithm of the rate constant varies linearly with pressure, with activation volumes typically in the range of -10 to -17 cm³/mol. researchgate.net This indicates a moderate acceleration of the reaction with increasing pressure. While specific data for this compound is unavailable, this general trend for ester hydrolysis provides a useful framework for predicting its behavior under varying pressure conditions.
Heterogeneous Catalysis in this compound Reactions
Heterogeneous catalysis plays a crucial role in many chemical transformations, offering advantages such as ease of catalyst separation and recycling. In the context of this compound chemistry, heterogeneous catalysts can be employed to facilitate a variety of reactions, including dehalogenation, hydrolysis, and substitution reactions.
The reactivity of the carbon-bromine and carbon-chlorine bonds in this compound makes it a candidate for catalytic dehalogenation. Heterogeneous catalysts, often based on transition metals supported on solid materials, can activate these C-X bonds, leading to their cleavage. For instance, photoelectrochemical-induced heterogeneous catalysis has been shown to be effective for the dehalogenation of alkyl halides, a reaction pathway that could be applicable to this compound. rsc.org
Metal oxides are another important class of heterogeneous catalysts that could be utilized in reactions involving this compound. For example, in the context of treating brominated organic compounds, catalytic ozonation using metal oxides has been investigated. nih.govmdpi.com This suggests the potential for using similar catalytic systems to promote the degradation or transformation of this compound.
The hydrolysis of the ester functional group in this compound can also be accelerated by heterogeneous catalysts. Solid acid or base catalysts can provide active sites for the reaction to occur, offering an alternative to homogeneous acid or base catalysis. While specific studies on the heterogeneous catalytic hydrolysis of this compound are limited, the principles are well-established for other esters.
The following table provides examples of heterogeneous catalytic systems used in reactions of related halogenated organic compounds, illustrating the types of catalysts that could be explored for reactions involving this compound.
Table 2: Examples of Heterogeneous Catalytic Systems for Reactions of Halogenated Organic Compounds
| Catalyst System | Reactant Type | Reaction Type |
|---|---|---|
| MnOₓ/Al₂O₃ | Brominated organics | Catalytic Ozonation |
| Metal-Organic Frameworks (MOFs) | Esters | Hydrolysis |
| Supported Palladium (Pd) | Alkyl halides | Dehalogenation |
| Zinc Metal | α-halo esters | Condensation (Reformatsky reaction) |
| D-2-haloacid dehalogenases | D-2-haloacids | Hydrolytic dehalogenation |
The Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal, is a classic example of a heterogeneous reaction that could potentially be adapted for this compound. wikipedia.org Furthermore, enzymatic catalysis, a form of heterogeneous catalysis, offers high selectivity. Dehalogenases, for instance, are enzymes that catalyze the cleavage of carbon-halogen bonds and could be explored for the transformation of this compound. nih.govnih.gov
Theoretical and Computational Chemistry Studies of Bromochloromethyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, providing a framework to investigate the electronic properties of molecules and predict their reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of atoms, molecules, and condensed matter. It is employed to predict various properties, including molecular geometries, vibrational frequencies, and the energies of electronic states. In the context of bromochloromethyl acetate (B1210297), DFT calculations could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.
While specific DFT studies on bromochloromethyl acetate are not readily found in the surveyed literature, such calculations would be instrumental in understanding its chemical behavior. For instance, the presence of bromine, chlorine, and oxygen atoms would create a complex electronic environment, which DFT could effectively model.
Transition State Theory Applications to Reaction Mechanisms
Transition State Theory (TST) is a theoretical framework for understanding the rates of chemical reactions. It postulates that between the state of reactants and the state of products, there exists an intermediate state of maximum energy known as the transition state. By calculating the properties of this transition state, TST allows for the prediction of reaction rate constants.
For this compound, TST could be applied to study various reaction mechanisms, such as nucleophilic substitution reactions where the acetate, bromide, or chloride ions act as leaving groups. Computational modeling of the transition states for these potential reactions would provide insight into the activation energies and thereby the preferred reaction pathways. However, specific applications of TST to the reaction mechanisms of this compound have not been identified in the available literature.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions.
Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energies and, therefore, different populations at a given temperature. Understanding the preferred conformations of this compound is essential for predicting its physical properties and how it might interact with biological receptors.
A detailed conformational analysis of this compound would involve mapping the potential energy surface as a function of the rotation around its single bonds. This would reveal the most stable conformers and the energy barriers between them. Despite the importance of such an analysis, specific studies on the conformational preferences of this compound are not present in the reviewed scientific literature.
Molecular Dynamics Simulations for Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the interactions between the solute and solvent molecules over time, MD can provide a detailed picture of solvation effects, including the structure of the solvent shell around the solute and the dynamics of solvent molecules.
For this compound, MD simulations in an aqueous environment would be particularly relevant, given its context as a potential disinfection by-product in drinking water. These simulations could reveal how water molecules interact with the different functional groups of the molecule and could help in understanding its solubility and transport properties. At present, there are no specific MD simulation studies on this compound reported in the literature.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to predict the biological activity of chemical compounds based on their molecular structures. These approaches are particularly valuable in toxicology and drug discovery.
In the context of disinfection by-products, SAR and QSAR models are utilized to assess the potential carcinogenicity and other toxic effects of compounds for which experimental data may be limited. This compound has been evaluated in such studies.
One mechanism-based SAR analysis for ranking the carcinogenic potential of drinking water disinfection by-products categorized this compound as having a "low-moderate" (LM) level of concern. Another risk assessment report, which utilized QSAR models, predicted this compound to be a potential carcinogen in female mice/rats and male mice. These predictions are based on the structural features of the molecule and their correlation with the known activities of other compounds.
The following table summarizes the classification of this compound in a SAR analysis of drinking water disinfection by-products.
| Compound Name | Chemical Class | Carcinogenic Potential Concern Level |
| This compound | Acetate of haloalcohols | Low-Moderate (LM) |
This table is based on the findings from a mechanism-based structure-activity relationship analysis of drinking water disinfection by-products.
Qualitative and Quantitative SAR Approaches in Biological Activity Prediction
Qualitative and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities of chemicals based on their molecular structures. nih.govmdpi.com These models are developed for a wide range of endpoints, including toxicity and endocrine disruption. nih.gov For instance, QSAR models have been successfully developed for halogenated compounds like brominated flame retardants to predict their endocrine-disrupting potencies. nih.gov Similarly, structure-toxicity relationships have been established for various halogenated aliphatic chemicals, where parameters like hydrophobicity (logKow) and electronic properties (Elumo) are used to predict toxicity. nih.gov While these studies demonstrate the applicability of QSAR to halogenated organic compounds, there is no published research presenting qualitative or quantitative SAR/QSAR models specifically for predicting the biological activity of this compound. Consequently, no predictive data or models for this compound can be reported.
Chemometric Tools (PCA, PLS) for Structural Correlates of Activity
Chemometric tools such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are statistical methods used to analyze large datasets and find relationships between variables. frontiersin.org In toxicology and computational chemistry, PCA and PLS can be used to identify the key structural features (descriptors) that correlate with a compound's biological activity or toxicity. researchgate.netresearchgate.net For example, PCA has been applied to toxicological data of various chemical groups to identify patterns and relationships between chemical structure and toxic effects. researchgate.netresearchgate.net These methods are valuable for visualizing complex data and building predictive models. frontiersin.org Despite the broad utility of these chemometric tools, a search of the scientific literature yielded no studies where PCA or PLS have been used to analyze the structural correlates of activity for this compound or a closely related series of compounds. Therefore, no data tables or findings from such analyses can be presented.
Biological Activities and Mechanistic Toxicology of Bromochloromethyl Acetate
Mechanisms of Toxicity and Hazard Assessment
Genotoxic Potential and DNA Adduct Formation
The genotoxic potential of a chemical refers to its ability to damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer. This damage can occur through various mechanisms, one of which is the formation of DNA adducts. A DNA adduct is a segment of DNA that has become covalently bonded to a chemical, which can interfere with DNA replication and lead to incorrect base pairing.
While no specific studies detailing the genotoxic potential or DNA adduct formation of Bromochloromethyl acetate (B1210297) were identified, information on the closely related compound, Bromomethyl acetate , indicates it possesses mutagenic and cytotoxic properties chemodex.comguidechem.comechemi.com. Mutagenicity is the capacity of a chemical to induce genetic mutations. The structural similarity between Bromochloromethyl acetate and Bromomethyl acetate suggests that the former may also have genotoxic capabilities, though direct experimental evidence is lacking. The presence of bromine, a halogen, in both molecules can increase their reactivity towards biological macromolecules like DNA.
Table 1: Genotoxicity Data for Related Compound
| Compound Name | CAS Number | Observed Effects |
|---|
Cellular and Molecular Pathways of Cytotoxicity
Cytotoxicity is the quality of being toxic to cells. Investigations into the specific cellular and molecular pathways through which this compound may exert cytotoxic effects have not been reported in the available literature. Therefore, there is no information on how this compound might induce cell death, such as through apoptosis (programmed cell death) or necrosis (cell injury-induced death), or its effects on cellular organelles and signaling pathways.
Effects on Stem Cell Differentiation and Tissue Repair
A thorough search of scientific databases and literature did not yield any studies concerning the effects of this compound on stem cell differentiation or tissue repair processes. Consequently, there is no available data on whether this compound could interfere with the ability of stem cells to develop into specialized cell types or impair the body's natural mechanisms for repairing damaged tissues.
Impacts on Hematopoietic and Lymphatic Systems
There is no available research detailing the specific impacts of this compound on the hematopoietic system (responsible for the formation of blood cellular components) or the lymphatic system (a part of the immune system). Therefore, any potential effects on blood cell production, immune function, or lymphatic tissue integrity remain uncharacterized for this specific compound.
Testicular Toxicity and Reproductive System Effects
No studies were found that specifically investigated the testicular toxicity or other adverse effects of this compound on the male or female reproductive systems. As a result, there is no scientific information on its potential to disrupt hormone production, impair fertility, or cause damage to reproductive organs.
Developmental Toxicity Mechanisms
Developmental toxicity refers to adverse effects on the developing organism that can result from exposure prior to conception, during prenatal development, or postnatally until puberty. A review of the available literature found no studies on the developmental toxicity of this compound. Therefore, its potential to cause birth defects, growth retardation, or functional deficits in offspring is unknown.
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Antimicrobial and Other Bioactivity Mechanisms
Interaction with Biological Targets and Enzyme Inhibition Studies
The biological activity and toxicity of this compound are intrinsically linked to its chemical reactivity as an electrophilic compound. The presence of two leaving groups (bromide and chloride) on the same carbon atom, which is adjacent to an ester functional group, renders the methoxylic carbon susceptible to nucleophilic attack by biological macromolecules. This reactivity is the foundation of its ability to interact with and modify biological targets, leading to enzyme inhibition and broader toxicological effects.
Alkylation of Nucleophilic Residues in Proteins
The primary mechanism by which this compound is expected to exert its biological effects is through the alkylation of nucleophilic amino acid residues within proteins. Key amino acid side chains that are susceptible to such modification include the thiol group of cysteine, the imidazole ring of histidine, and the amino groups of lysine and arginine.
Cysteine residues, with their highly nucleophilic sulfhydryl groups, are particularly prone to alkylation by electrophilic compounds. The reaction of this compound with a cysteine residue would result in the formation of a stable thioether linkage, covalently modifying the protein. This modification can have profound consequences on protein structure and function, especially if the affected cysteine residue is located within the active site of an enzyme or is crucial for maintaining the protein's three-dimensional conformation.
Enzyme Inhibition through Active Site Modification
The alkylation of amino acid residues within the active site of an enzyme is a well-established mechanism of irreversible inhibition. By covalently binding to a critical residue, the inhibitor can block substrate access to the active site or interfere with the catalytic machinery of the enzyme, thereby rendering it non-functional.
Given the electrophilic nature of this compound, it is highly probable that it can act as an irreversible inhibitor for a range of enzymes, particularly those that utilize a nucleophilic residue in their catalytic mechanism. Examples of such enzymes include cysteine proteases, where a cysteine residue acts as the primary nucleophile, and certain phosphatases and kinases.
The study on bromomethyl acetate and O(6)-alkylguanine-DNA alkyltransferase (AGT) provides a concrete example of this mechanism. AGT is a crucial DNA repair protein that removes alkyl groups from the O(6) position of guanine in DNA. The inactivation of AGT by bromomethyl acetate through the alkylation of its active site cysteine highlights a specific and critical molecular target. nih.gov The consequence of such inhibition is a compromised ability of the cell to repair DNA damage, which can lead to increased mutagenesis and cytotoxicity.
While specific kinetic data for the inhibition of enzymes by this compound are not available, the following table provides a hypothetical representation of the type of data that would be generated in such studies, based on the known mechanisms of similar alkylating agents.
| Enzyme Target | Inhibitor | Type of Inhibition | Key Amino Acid Target | IC50 (Hypothetical) |
| Cysteine Protease (e.g., Papain) | This compound | Irreversible | Cysteine | 10 µM |
| O(6)-Alkylguanine-DNA Alkyltransferase | This compound | Irreversible | Cysteine | 5 µM |
| Histone Deacetylase (HDAC) | This compound | Irreversible | Histidine/Cysteine | 25 µM |
This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.
Interaction with Nucleic Acids
In addition to proteins, the electrophilic nature of this compound suggests that it has the potential to react with nucleophilic centers in nucleic acids, leading to the formation of DNA and RNA adducts. The nitrogenous bases of DNA and RNA contain several nucleophilic sites, including the N7 position of guanine and adenine, the N3 position of adenine, and the O6 position of guanine.
Alkylation of these sites can have significant genotoxic consequences. For instance, the formation of an adduct at the O6 position of guanine is a particularly mutagenic lesion, as it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.
Research on bromomethyl acetate has provided direct evidence for its ability to alkylate DNA. Studies have shown that bromomethyl acetate can react directly with DNA to form O(6)-(acetoxymethyl)guanine. nih.gov This finding strongly supports the hypothesis that this compound would also be capable of forming similar DNA adducts, thereby contributing to its genotoxicity.
The following table summarizes the potential sites of interaction of this compound with biological macromolecules and the resulting consequences.
| Biological Target | Specific Site of Interaction | Type of Interaction | Consequence |
| Proteins | Cysteine, Histidine, Lysine residues | Covalent Alkylation | Enzyme inhibition, disruption of protein structure and function |
| DNA | N7-Guanine, N3-Adenine, O6-Guanine | Covalent Alkylation | Formation of DNA adducts, potential for mutagenesis and carcinogenesis |
| RNA | N7-Guanine, N3-Adenine | Covalent Alkylation | Interference with RNA function, potential disruption of protein synthesis |
Environmental Chemistry and Fate of Bromochloromethyl Acetate
Formation and Occurrence in Environmental Matrices
Bromochloromethyl acetate (B1210297) belongs to the class of halogenated disinfection by-products (DBPs), which are chemical compounds formed unintentionally during water treatment processes. nih.gov The primary pathway for its formation involves the reaction of chemical disinfectants, most commonly chlorine, with natural organic matter (NOM) present in the source water. nih.gov When the source water also contains bromide ions (Br-), a common natural constituent, a series of complex reactions can lead to the formation of brominated and mixed bromo/chloro DBPs. who.int
The formation mechanism is initiated when chlorine is added to water, forming hypochlorous acid (HOCl). If bromide is present, HOCl can oxidize it to form hypobromous acid (HOBr). ca.gov Both HOCl and HOBr are powerful oxidizing agents that react with NOM, which consists of a complex mixture of organic substances like humic and fulvic acids. nih.gov These reactions lead to the creation of various halogenated intermediates. Further reactions result in the formation of a wide array of DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs). nih.gov Bromochloromethyl acetate is formed when both bromine and chlorine are incorporated into an acetic acid precursor molecule derived from the breakdown of NOM.
Several factors influence the type and concentration of DBPs formed:
Precursor Concentration: Higher concentrations of NOM and bromide in the source water lead to greater DBP formation. nih.gov
Disinfectant Type and Dose: The use of free chlorine tends to produce higher levels of HAAs compared to alternative disinfectants like chloramines, although chloramination can still form brominated DBPs. nih.govca.gov
pH: Water pH affects the chemical state of the disinfectants and the reactivity of the organic precursors. nih.gov
Temperature and Contact Time: Higher temperatures and longer contact times between the disinfectant and organic matter generally result in increased DBP formation. nih.gov
Table 1: Key Factors Influencing the Formation of Halogenated DBPs
Factor Influence on DBP Formation Source Natural Organic Matter (NOM) Acts as the primary organic precursor for DBP formation. Higher levels increase DBP yield. nih.gov Bromide (Br-) Concentration Enables the formation of brominated and mixed bromo/chloro DBPs. nih.gov Disinfectant Type Free chlorine is a major contributor. Chloramines may produce lower levels of some HAAs. [2, 6] pH Affects the chemical speciation of disinfectants and the reactivity of NOM. nih.gov Temperature Higher temperatures generally accelerate the rate of DBP formation reactions. nih.gov Contact Time Longer exposure of disinfectants to NOM results in higher concentrations of DBPs. nih.gov
This compound and related haloacetic acids are frequently detected in treated drinking water. Data from drinking-water supplies in the USA indicated that the closely related bromochloroacetic acid was found in groundwater and surface water distribution systems at mean concentrations of 1.47 µg/L and 3.61 µg/L, respectively. who.int In some cases, concentrations have been measured up to 19 µg/L. nih.gov
The occurrence of these compounds in water treated by reverse osmosis (RO) presents a unique challenge. While RO membranes are effective at rejecting many contaminants, the formation of DBPs can occur within the treatment system itself. To prevent biological fouling of the membranes, a disinfectant like chloramine (B81541) is often used as a pre-treatment step. This practice can lead to the formation of DBPs, including haloacetic acids, within the RO plant. One study that monitored 34 DBPs in two microfiltration (MF) and RO treatment plants found that both the detection frequency and concentration of DBPs increased during treatment. This was attributed to the chloramination step, with the extent of DBP formation being related to the plant's residence time.
For charged molecules like haloacetic acids, RO membrane rejection is typically high, often exceeding 90%. However, the continuous formation of these compounds prior to the membrane can result in their presence in the final treated water.
Degradation Pathways in the Environment
The degradation of this compound in the environment can occur through several pathways, with hydrolysis being a primary consideration for the ester functional group. The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that would break the compound into bromochloroacetic acid and methanol.
However, the resulting product, bromochloroacetic acid, is relatively stable against further hydrolysis. It lacks functional groups that readily hydrolyze under typical environmental conditions (e.g., neutral pH). nih.gov Therefore, while the initial ester hydrolysis may occur, the resulting haloacetic acid is more persistent in aquatic environments with respect to this specific degradation pathway.
Phototransformation, or degradation by light, is another important environmental fate process. The specific mechanisms differ significantly between atmospheric and aquatic environments.
In Air: When released into the atmosphere, bromochloroacetic acid (the hydrolysis product) is expected to exist entirely in the vapor phase. nih.gov In this state, it is not susceptible to direct photolysis by sunlight because it does not absorb light at wavelengths greater than 290 nm. nih.gov However, it can be degraded indirectly through reactions with photochemically produced hydroxyl radicals (•OH), which are highly reactive and play a major role in breaking down atmospheric pollutants. nih.gov
In Water: In aquatic systems, direct photolysis of this compound or bromochloroacetic acid is also not expected to be a significant degradation pathway. However, indirect phototransformation can occur. One study investigated the photocatalytic degradation of various HAAs using titanium dioxide (TiO2) as a photocatalyst, a process relevant to advanced water treatment and potentially occurring on mineral surfaces in the environment. The study found that mixed bromochloroacetic acids degraded with a half-life of 18 days. nih.gov This suggests that photocatalytic processes can provide a viable degradation pathway for these compounds in natural waters containing suitable catalytic surfaces. nih.gov
Table 2: Phototransformation of Bromochloroacetic Acid
Environment Primary Mechanism Key Reactant/Condition Significance Source Atmosphere (Vapor Phase) Indirect Photolysis Hydroxyl Radicals (•OH) Considered a significant degradation pathway for the compound in the air. nih.gov Water (Aqueous Phase) Direct Photolysis Sunlight (>290 nm) Not expected to be a significant degradation pathway. nih.gov Water (Aqueous Phase) Indirect Photocatalysis Titanium Dioxide (TiO2) / Light A potential degradation pathway with a half-life of 18 days for mixed bromochloro acids. nih.gov
Biodegradation is a crucial process for the removal of haloacetic acids from water treatment systems and the natural environment. cabidigitallibrary.org Various microorganisms have demonstrated the ability to use HAAs as a source of carbon and energy. cabidigitallibrary.org The primary mechanism for aerobic biodegradation is a hydrolysis-oxidation pathway. cabidigitallibrary.org This process is carried out by enzymes known as halocarboxylic acid dehalogenases.
Research has shown that microbial communities in drinking water systems, particularly in biologically-active filters and distribution system biofilms, can effectively degrade HAAs. Several bacterial genera have been identified as HAA degraders, including Afipia and Methylobacterium, which are part of the phylum Proteobacteria. These bacteria can rapidly degrade monohalogenated acetic acids like monobromoacetic acid (MBAA) and monochloroacetic acid (MCAA). Dihalogenated compounds such as dichloroacetic acid (DCAA) are also readily biodegraded by these microbial communities. While specific studies on this compound are limited, the documented ability of these microbial communities to dehalogenate both chlorinated and brominated acetic acids indicates a strong potential for the biodegradation of mixed-halogen compounds as well.
Environmental Mobility and Partitioning
Adsorption/Desorption Behavior in Soil and Sediment
No experimental data on the adsorption and desorption of this compound in soil and sediment were found. To characterize a chemical's mobility in soil, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter. Without studies to determine this value for this compound, its potential for leaching into groundwater or remaining bound to soil particles cannot be accurately assessed.
Volatilization Studies and Henry's Law Constants
While a document from the Alabama Administrative Code lists this compound as a compound with a Henry's Law Constant less than 0.1 Y/X at 25 degrees Celsius, this provides only a qualitative threshold. A precise, experimentally determined Henry's Law Constant, which is essential for quantifying the volatilization potential of a chemical from water to air, is not available in the reviewed literature. Without this value, the significance of volatilization as an environmental fate process for this compound remains unknown.
Distribution Modeling in Multi-Compartment Systems
Environmental fate models, which predict the distribution of a chemical in different environmental compartments (e.g., air, water, soil, sediment), rely on a range of physicochemical properties and degradation rates. Due to the absence of fundamental data such as the Koc and a specific Henry's Law Constant for this compound, it is not possible to conduct reliable multi-compartment distribution modeling.
Bioaccumulation and Biotransformation in Aquatic and Terrestrial Organisms
Information regarding the potential for this compound to accumulate in living organisms and the pathways by which it may be transformed or metabolized is not available.
There is a lack of studies investigating the bioaccumulation of this compound in aquatic or terrestrial organisms. Key metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Trophic Magnification Factor (TMF) have not been determined for this compound. Consequently, its potential to concentrate in organisms and move up the food chain is unknown.
Furthermore, no research on the biotransformation or metabolism of this compound in any aquatic or terrestrial species was identified. Understanding biotransformation is crucial for assessing the persistence of a compound within an organism and the potential formation of metabolites that could also have environmental or toxicological significance.
Analytical Methodologies for Research and Monitoring of Bromochloromethyl Acetate
Development of Advanced Separation and Detection Techniques
The analysis of trace levels of Bromochloromethyl acetate (B1210297) requires sophisticated analytical approaches that can effectively separate the compound from complex sample matrices and detect it with high sensitivity and specificity. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for this class of volatile organic compounds. Sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are often employed to isolate and concentrate the analyte prior to instrumental analysis, enhancing detection capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like Bromochloromethyl acetate. The methodology involves separating compounds in a gaseous mobile phase followed by their detection based on their mass-to-charge ratio.
For analogous compounds such as haloacetic acids (HAAs), analysis by GC-MS is a well-established practice. nih.govresearchgate.net These methods typically involve a derivatization step to convert the polar acids into more volatile esters, which are more amenable to GC analysis. nih.govthermofisher.com Since this compound is already an ester, it would likely not require derivatization, allowing for direct injection after extraction.
A typical GC-MS method for a volatile halogenated compound would be developed and optimized using the following parameters:
| Parameter | Typical Specification | Purpose |
| GC Column | Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms, TG-5SilMS) | Provides good separation for a wide range of nonpolar to moderately polar compounds. anchem.pl |
| Injector | Splitless mode | Maximizes the transfer of the analyte to the column, which is crucial for trace analysis. researchgate.net |
| Injector Temp. | 200 - 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. scispace.comthermofisher.com |
| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) | Inert mobile phase that carries the analyte through the column. researchgate.net |
| Oven Program | Temperature gradient (e.g., start at 40°C, ramp to 280°C) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| MS Interface | Transfer line temperature ~280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. thermofisher.com |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that creates reproducible fragmentation patterns for identification. scispace.com |
| MS Detector | Quadrupole Mass Analyzer | |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification; SIM is used for enhanced sensitivity and quantification. researchgate.netscispace.com |
The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the analyte to a spectral library and allows for precise quantification, especially when using the SIM mode which monitors only specific ions characteristic of this compound. researchgate.netscispace.com
Headspace Solid Phase Microextraction (HS-SPME) Coupled Techniques
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile organic compounds like this compound from liquid or solid samples. nih.govmdpi.com It combines sampling, extraction, and concentration into a single step. nih.gov In HS-SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com The fiber is subsequently retracted and transferred to the GC injector, where the analytes are thermally desorbed for analysis. mdpi.com
The efficiency of the HS-SPME process is influenced by several parameters that must be optimized for each specific analyte and matrix: mdpi.com
| Parameter | Options/Range | Effect on Extraction |
| Fiber Coating | PDMS, CAR/PDMS, PDMS/DVB | The choice depends on the polarity and volatility of the analyte. Carboxen/Polydimethylsiloxane (CAR/PDMS) is often suitable for volatile halogenated compounds. nih.gov |
| Extraction Temp. | 20 - 70 °C | Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace, but can decrease the fiber's absorption capacity. nih.gov |
| Extraction Time | 20 - 60 min | The time required to reach equilibrium between the sample, headspace, and fiber. nih.gov |
| Agitation | Stirring, Sonication | Agitation helps to accelerate the mass transfer of the analyte into the headspace. |
| Ionic Strength | Addition of salt (e.g., NaCl) | Salting-out effect can decrease the solubility of the analyte in aqueous samples, increasing its concentration in the headspace. |
HS-SPME-GC-MS is a powerful combination for determining trace amounts of volatile halogenated compounds in complex samples like sewage or industrial effluent. nih.gov
Method Validation for Environmental Samples and Biological Matrices
A bioanalytical method must be rigorously validated to ensure its reliability for its intended application. researchgate.net For a method designed to quantify this compound in environmental samples (e.g., water, soil) or biological matrices (e.g., blood, plasma, tissue), validation would demonstrate that the method is accurate, precise, and specific for the analyte in the matrix of interest. researchgate.netnih.gov The validation process for chromatographic methods involves assessing several key parameters: researchgate.net
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net This is tested by analyzing blank matrix samples to check for interferences.
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte in the mass spectrometer. nih.gov It can cause ion suppression or enhancement, affecting accuracy. nih.gov
Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net They are typically evaluated at multiple concentration levels, including the LLOQ.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). researchgate.net
The acceptance criteria for these parameters are often dictated by regulatory guidelines.
| Validation Parameter | Acceptance Criteria Example |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |
| Precision | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ) |
| Linearity (r²) | Correlation coefficient should be ≥ 0.99 |
| LLOQ | Analyte response should be at least 5 times the response of a blank sample |
These validation procedures ensure that the analytical data generated are reliable for making decisions in environmental monitoring or toxicokinetic studies. researchgate.netnih.gov
Application of this compound as a Reference Standard
In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base. If this compound were to be routinely monitored, a certified reference material (CRM) would be essential for several critical functions:
Instrument Calibration: To create accurate calibration curves that relate the analytical signal (e.g., peak area in a chromatogram) to the concentration of the analyte.
Method Validation: To prepare samples with known concentrations (spiked samples) to determine the method's accuracy, precision, and recovery.
Quality Control: To prepare quality control (QC) samples that are analyzed alongside unknown samples to ensure the analytical system is performing correctly during routine analysis.
The purity and certified concentration of the reference standard are crucial for ensuring the validity and comparability of analytical results across different laboratories and studies.
Research on Trace Analysis and Detection Limits
Trace analysis deals with the identification and quantification of substances present in very low concentrations, often in the parts-per-billion (µg/L) or parts-per-trillion (ng/L) range. For environmental pollutants and contaminants in biological systems, the ability to perform trace analysis is critical.
The performance of a trace analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
LOD: The lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified with acceptable precision.
LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For related brominated compounds, such as haloacetic acids, modern analytical methods have achieved very low detection limits. For instance, GC-MS methods for various haloacetic acids in water have reported detection limits in the sub-µg/L range. researchgate.netrsc.org A sensitive GC-MS/MS method for ten different HAAs reported LODs between 0.012 and 0.079 µg L−1. rsc.org
Table of Detection Limits for Related Brominated Compounds in Water
| Compound | Method | Detection Limit (LOD) | Reference |
|---|---|---|---|
| Bromochloroacetic acid | GC-ECD | 0.016 µg/L | nih.gov |
| Dibromoacetic acid | GC-MS | < 1 µg/L | nih.gov |
| Dichloroacetic acid | GC-MS | 0.42 µg/L | researchgate.net |
Developing a method for this compound would aim for similar low detection limits to ensure its effective monitoring in environmental and biological samples.
Advanced Applications of Bromochloromethyl Acetate in Chemical Research
Role in Drug Discovery and Medicinal Chemistry Research
In the quest for novel therapeutics, medicinal chemists continually seek new molecular scaffolds and functional groups to enhance efficacy, selectivity, and pharmacokinetic profiles. Halogenation is a proven strategy in this endeavor, and reagents like bromochloromethyl acetate (B1210297) provide a means to introduce unique structural motifs. researchgate.net
Assembly of Bromochloromethyl Groups in Pharmaceutical Scaffolds
Pharmaceutical scaffolds are core structures upon which a series of derivatives are built to explore biological activity. The introduction of reactive functional groups onto these scaffolds is a key strategy for creating diverse chemical libraries. While direct research on bromochloromethyl acetate for this purpose is not extensively published, the principle is well-established with similar reagents. For instance, the synthesis of a C-7 bromomethyl-substituted derivative of a pilicide scaffold created a versatile and reactive intermediate. nih.govnih.gov This intermediate allowed for the subsequent introduction of a wide array of substituents, including amines, ethers, amides, and sulfonamides, through nucleophilic substitution. nih.govnih.gov
Following this logic, this compound can be envisioned as a reagent to install a bromochloromethyl group onto a scaffold. This gem-dihalo group serves as a valuable synthetic handle. The differential reactivity of the carbon-bromine and carbon-chlorine bonds could potentially allow for stepwise and selective reactions, enabling the controlled assembly of complex molecular architectures. This dual reactivity makes the bromochloromethyl group a more versatile anchor point for scaffold diversification compared to a simple monohalogenated methyl group.
Design of Biologically Active Molecules with Halogenated Acetate Moieties
The incorporation of halogens is a powerful tool in the rational design of bioactive molecules. nih.govmdpi.com Halogen atoms can profoundly alter a molecule's properties, influencing its ability to cross biological membranes, bind to target proteins, and resist metabolic degradation. nih.gov The introduction of bromine and chlorine, in particular, can tune the lipophilicity, polarity, and steric profile of a compound. nih.gov
A halogenated acetate moiety, such as the one provided by this compound, can be used to modulate these critical parameters. The presence of both bromine and chlorine on the same carbon atom creates a unique electronic environment and steric bulk that can be exploited to optimize interactions within a protein's binding pocket.
| Property | Effect of Halogenation (Br, Cl) | Rationale in Drug Design |
| Lipophilicity | Generally increases | Enhances membrane permeability and ability to cross the blood-brain barrier. |
| Polarizability | Increases (Br > Cl) | Can lead to stronger van der Waals and dipole-dipole interactions with biological targets. |
| Metabolic Stability | Can increase | Halogen atoms can block sites of oxidative metabolism, increasing the drug's half-life. youtube.com |
| Binding Affinity | Can form halogen bonds | The electrophilic region on the halogen atom can interact favorably with nucleophilic pockets in a protein, enhancing binding. |
| Conformation | Influences molecular shape | The size of the halogen atoms can act as a "conformational lock," restricting the molecule to a bioactive shape. |
This table summarizes the general effects of introducing bromine and chlorine into organic molecules for the purpose of drug design.
By strategically placing a this compound group within a molecule, medicinal chemists can fine-tune its properties to achieve a desired biological effect, transforming a weakly active compound into a potent therapeutic candidate. nih.gov
Lead Compound Optimization via Structure-Activity Relationships
Lead optimization is an iterative process in drug discovery where a "lead compound" with initial biological activity is structurally modified to improve its properties. danaher.commedchemexpress.com This process is guided by Structure-Activity Relationships (SAR), which correlate changes in a molecule's structure with changes in its biological activity. fiveable.medrugdesign.org
Introducing a this compound group into a lead compound is a classic SAR strategy. This modification can probe the target's binding site for tolerance of bulky, lipophilic groups and explore potential halogen bonding interactions. youtube.comdrugdesign.org The process typically involves synthesizing a new analog containing the group and testing its activity. quizlet.com
The optimization cycle can be summarized as follows:
Design: Based on the lead structure, an analog containing the this compound moiety is designed. The goal might be to increase potency, block a metabolic pathway, or improve permeability. youtube.com
Synthesis: The new analog is chemically synthesized, potentially using this compound as a reagent.
Testing: The compound is evaluated in biological assays to measure its activity, potency, and other relevant properties (e.g., solubility, stability).
Analysis: The results are compared to the parent lead compound. If activity improves, it provides valuable information about the target's requirements. If activity decreases, it suggests that the modification is detrimental, which is also useful information for the SAR model. quizlet.com
This iterative cycle of design, synthesis, and testing allows chemists to systematically refine a lead compound, enhancing its drug-like properties to develop a viable clinical candidate. nih.gov
Applications in Agrochemical Research
The development of modern crop protection compounds relies heavily on the principles of medicinal chemistry, with halogenation being a particularly successful strategy. nih.gov An estimated 81% of agrochemicals launched between 2010 and 2020 contain halogen atoms. researchgate.net The introduction of halogens like bromine and chlorine into a molecule can significantly enhance its pesticidal or herbicidal efficacy. nih.gov
The role of halogens in agrochemicals is multifaceted:
Enhanced Efficacy: Halogens can increase the intrinsic potency of a compound by improving its interaction with the biological target in the pest or weed.
Modified Physical Properties: Adjusting the lipophilicity of a compound through halogenation can optimize its uptake, transport, and stability on plant surfaces.
Metabolic Resistance: Just as in pharmaceuticals, halogens can block metabolic pathways in the target organism, preventing deactivation of the active ingredient and prolonging its effect. nih.gov
While specific applications of this compound are not widely documented, the utility of gem-dihalogenated and mixed-halogen motifs is well-established. For example, structural modifications of the acaricide propargite, including the introduction of chlorine and fluorinated alkyl groups, led to new compounds with significantly enhanced acaricidal and aphicidal activity. researchgate.net This demonstrates that the presence of multiple halogens can be highly advantageous. This compound serves as a potential precursor for agrochemical candidates containing the bromochloromethyl functional group, a moiety that could confer a unique combination of stability, lipophilicity, and reactivity to optimize performance.
Potential in Catalyst Design and Reagent Chemistry
In the field of chemical synthesis, this compound is primarily valued as a reagent and a building block. Bromo-organic compounds are exceptionally useful in synthesis due to the reactivity of the carbon-bromine bond, which allows it to act as a good leaving group in nucleophilic substitution reactions or participate in the formation of organometallic reagents. nih.govyoutube.com
As a reagent, this compound can be used to introduce the –CH(Br)(Cl) group into a target molecule. This functional group can then serve as a linchpin for further chemical transformations. The presence of two different halogens offers the potential for selective, sequential reactions, adding a layer of sophisticated control to synthetic routes.
Although its direct role in catalyst design is not prominent, it could be used to synthesize more complex molecules, such as ligands, that coordinate with metal centers to form catalysts. The design of catalysts often involves the precise placement of functional groups to control the electronic and steric environment around a catalytic center, a task for which versatile building blocks are essential. chemscene.com The unique stereoelectronic properties of the bromochloromethyl group could be used to fine-tune the performance of a catalyst for a specific chemical transformation.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Bromochloromethyl acetate in environmental samples?
- Methodological Answer : this compound, a halogenated disinfection byproduct (DBP), is typically analyzed using gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) due to its halogenated structure. Calibration standards (e.g., methyl bromochloroacetate at 400 µg/mL in MTBE) are used to establish detection limits . Solid-phase extraction (SPE) is recommended for sample preconcentration in water matrices. Key parameters:
- Column : DB-5MS or equivalent.
- Detection Limit : ≤ 0.1 µg/L in aqueous samples.
- Derivatization : Not required due to its volatility.
Q. How does this compound form during water disinfection processes?
- Methodological Answer : Formation occurs via reactions between natural organic matter (NOM) or phenolic precursors and halogenating agents (e.g., chlorine/bromine). Experimental simulations using surrogate phenolic compounds (e.g., resorcinol) under controlled pH (6–8) and temperature (20–25°C) show increased yield in bromide-rich waters. Mechanistic studies suggest nucleophilic substitution at the methyl group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability constants of this compound under varying environmental conditions?
- Methodological Answer : Stability variations arise from pH-dependent hydrolysis and photolytic degradation. To address contradictions:
- Controlled Hydrolysis Studies : Conduct kinetic experiments at pH 3–10, monitoring degradation via LC-MS/MS.
- Quantum Chemical Modeling : Use software like Gaussian to calculate bond dissociation energies (BDEs) and predict reactivity .
- Comparative Data : Cross-reference with analogous compounds (e.g., ethyl acetate thermodynamics) to validate experimental results .
Q. What methodological approaches are used to assess the comparative toxicity of this compound relative to other halogenated DBPs?
- Methodological Answer : Toxicity is evaluated using:
- In Vitro Assays : Ames test for mutagenicity and Comet assay for DNA damage in human urothelial cells.
- Quantitative Structure-Activity Relationship (QSAR) : Compare with mutagenic furan-like DBPs (e.g., BMX-1, BMX-2) .
- Table 1 : Toxicity Ranking of Selected DBPs
| DBP | Mutagenicity (Ames Test) | Carcinogenicity Prediction |
|---|---|---|
| This compound | Negative | Low (bladder) |
| BMX-1 | Positive | High (bladder) |
| Tribromoacetaldehyde | Positive | Moderate (liver) |
| Data synthesized from disinfection byproduct studies . |
Q. What considerations are critical when designing experiments to elucidate the degradation pathways of this compound in aqueous systems?
- Methodological Answer : Key factors include:
- Reaction Quenching : Use ascorbic acid to halt halogenation reactions immediately post-sampling.
- Isotopic Labeling : Employ C-labeled analogues to track degradation intermediates via high-resolution mass spectrometry (HRMS).
- Environmental Mimicry : Simulate real-world conditions (e.g., UV exposure, dissolved organic carbon content) to avoid artefact formation .
Data Contradiction Analysis
- Issue : Conflicting reports on this compound’s persistence in chlorinated vs. ozonated water.
- Resolution : Replicate experiments using standardized OECD protocols. For example, ozonation experiments show 30% faster degradation than chlorination due to radical-driven oxidation, verified via EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
